

Application of Ovine VIP (1-12) in Immunological Studies: Application Notes and Protocols

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Compound of Interest

Compound Name: VIP (1-12), human, porcine, rat,
ovine

Cat. No.: B055623

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Introduction

Vasoactive Intestinal Peptide (VIP) is a 28-amino acid neuropeptide with well-documented immunomodulatory properties. It exerts potent anti-inflammatory effects and plays a crucial role in the communication between the neuroendocrine and immune systems. The N-terminal fragment, VIP (1-12), which is conserved across human, porcine, rat, and ovine species, has been identified as a ligand for the CD4 (T4) receptor, a critical co-receptor on T-helper lymphocytes.[1][2][3] This interaction suggests a direct role for VIP (1-12) in modulating T-cell mediated immunity.

These application notes provide a comprehensive overview of the potential applications of ovine VIP (1-12) in immunological research, drawing upon the known functions of the full-length VIP and the specific interactions of the VIP (1-12) fragment. Detailed protocols for key immunological assays are provided to facilitate the investigation of the effects of ovine VIP (1-12) on immune cells.

Immunomodulatory Properties of VIP and Potential Role of Ovine VIP (1-12)

Full-length VIP is known to exert a broad range of immunomodulatory effects, and it is hypothesized that the VIP (1-12) fragment may mediate some of these, particularly those involving T-cells. The primary immunological activities of VIP include:

- **Anti-inflammatory Effects:** VIP inhibits the production of pro-inflammatory cytokines such as TNF- α , IL-6, and IL-12 by immune cells like macrophages.[4][5][6][7] Conversely, it can stimulate the production of anti-inflammatory cytokines like IL-10.[4][5][7]
- **Modulation of T-Helper Cell Differentiation:** VIP promotes the differentiation of T-helper cells towards a Th2 phenotype, characterized by the production of IL-4, IL-5, and IL-10, while inhibiting the development of Th1 cells, which produce pro-inflammatory cytokines like IFN- γ and IL-2.[6][8]
- **Interaction with Macrophages:** VIP can modulate macrophage function, including their production of cytokines and expression of cell surface molecules.[4][9]

Given that ovine VIP (1-12) is a ligand for the CD4 receptor, its application in immunological studies could be particularly relevant for investigating:

- Direct effects on CD4+ T-helper cell activation, proliferation, and cytokine production.
- Its potential to act as a competitive inhibitor for viral entry mechanisms that utilize the CD4 receptor.
- Its role in modulating the Th1/Th2 balance.

Data Presentation

Currently, there is a lack of specific quantitative data in the public domain regarding the immunological effects of the ovine VIP (1-12) fragment. The following table is provided as a template for researchers to populate with their own experimental data.

Assay Type	Immune Cell Type	Ovine VIP (1-12) Concentration	Measured Parameter	Result (e.g., IC50, % Inhibition)	Reference
Lymphocyte Proliferation	Ovine PBMCs	User-defined	Proliferation Index	User-defined	User-defined
Cytokine Production (ELISA)	Ovine Macrophages	User-defined	TNF- α concentration	User-defined	User-defined
Cytokine Production (ELISA)	Ovine CD4+ T-cells	User-defined	IFN- γ concentration	User-defined	User-defined
Cytokine Production (ELISA)	Ovine CD4+ T-cells	User-defined	IL-4 concentration	User-defined	User-defined

Experimental Protocols

Protocol 1: Ovine Lymphocyte Proliferation Assay

This protocol details a method to assess the effect of ovine VIP (1-12) on the proliferation of ovine peripheral blood mononuclear cells (PBMCs) stimulated with a mitogen, such as Phytohaemagglutinin (PHA).

Materials:

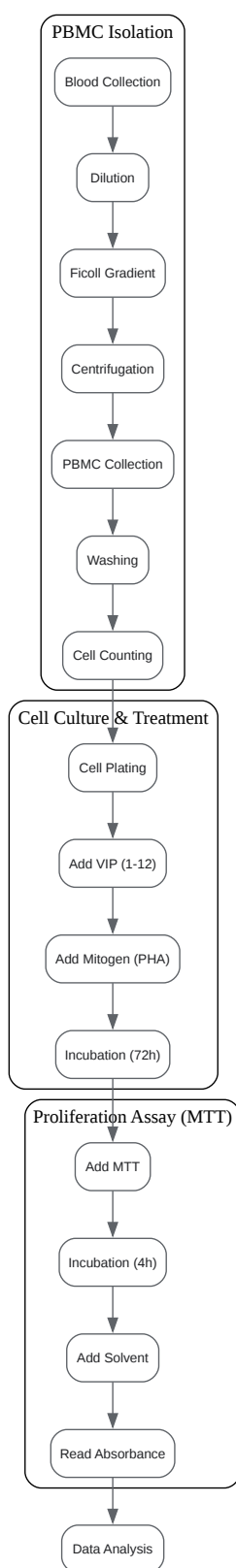
- Ovine VIP (1-12) peptide
- Heparinized ovine whole blood
- Ficoll-Paque PLUS
- RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), 2 mM L-glutamine, 100 U/mL penicillin, and 100 μ g/mL streptomycin

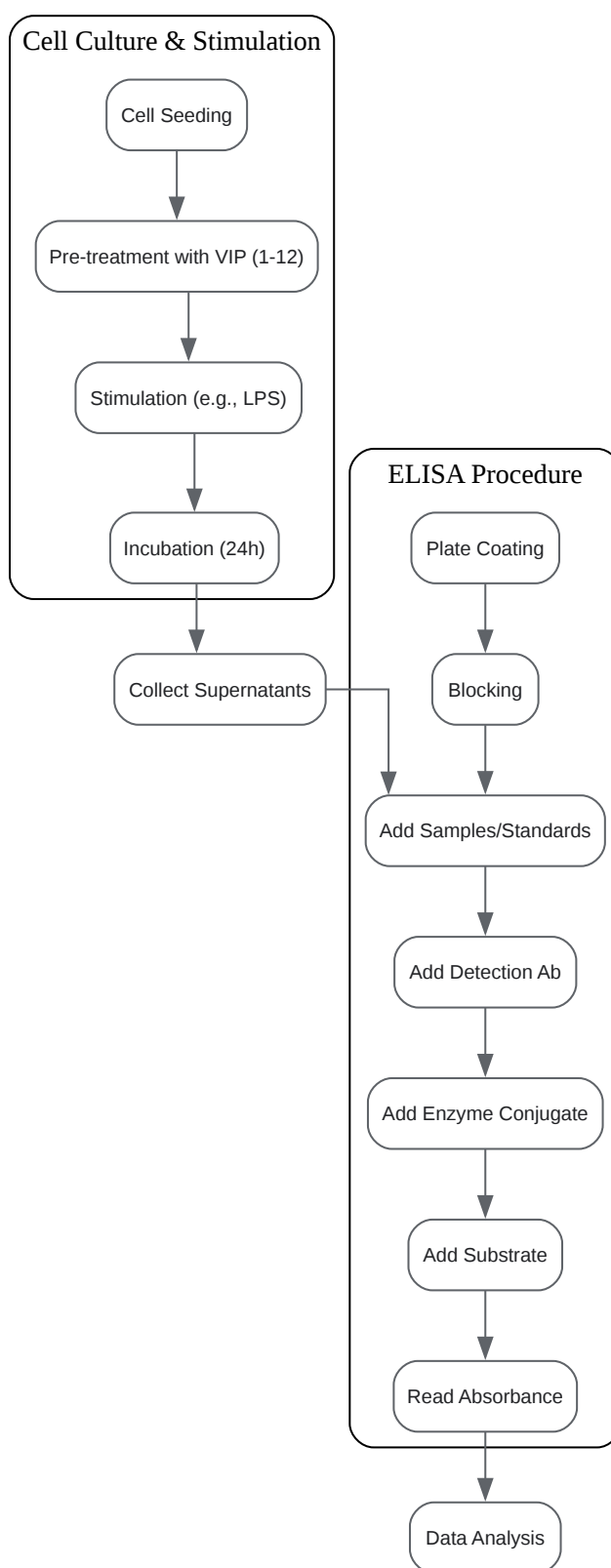
- Phytohaemagglutinin (PHA)
- MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
- MTT solvent (e.g., 0.04 N HCl in isopropanol or DMSO)
- 96-well flat-bottom cell culture plates
- CO2 incubator (37°C, 5% CO2)
- Microplate reader

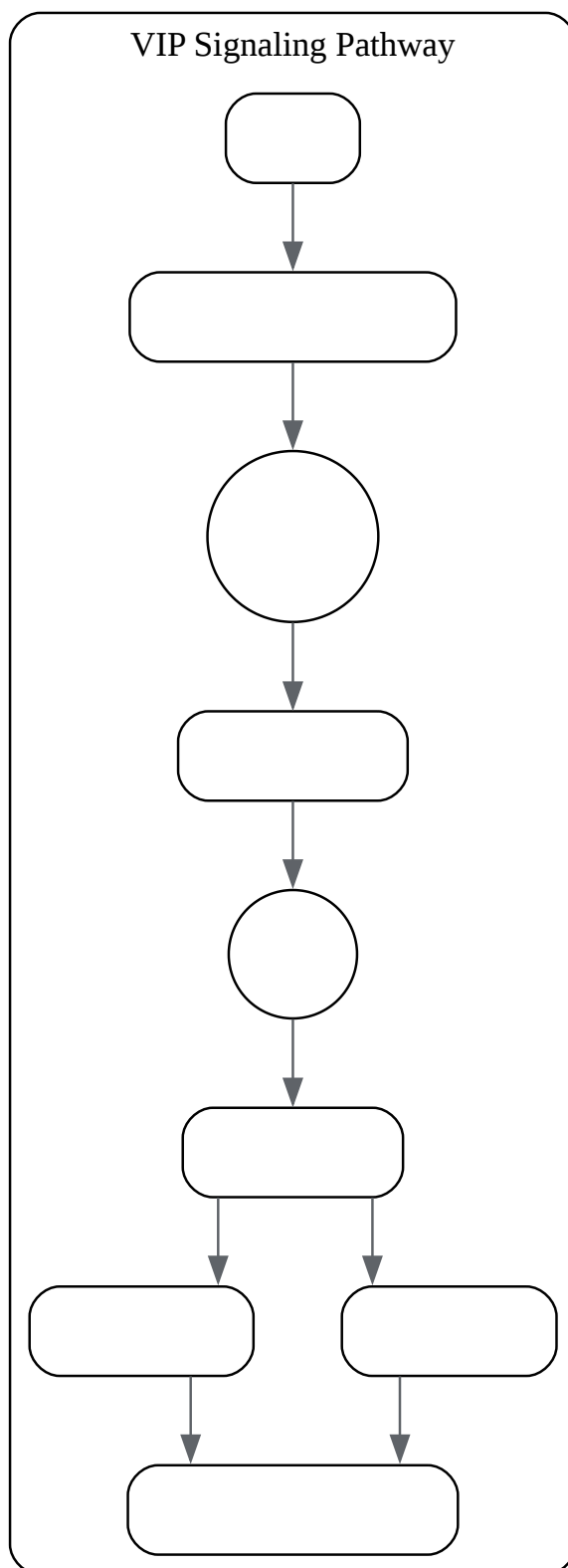
Procedure:

- Isolation of Ovine PBMCs:
 - Dilute heparinized ovine blood 1:1 with sterile PBS.
 - Carefully layer the diluted blood over an equal volume of Ficoll-Paque PLUS in a centrifuge tube.
 - Centrifuge at 400 x g for 30-40 minutes at room temperature with the brake off.
 - Carefully aspirate the upper layer of plasma and platelets.
 - Collect the buffy coat layer containing the PBMCs.
 - Wash the PBMCs twice with sterile PBS by centrifugation at 250 x g for 10 minutes.
 - Resuspend the cell pellet in complete RPMI-1640 medium and perform a cell count and viability assessment using a hemocytometer and trypan blue.
- Cell Plating and Treatment:
 - Adjust the PBMC suspension to a final concentration of 2×10^6 cells/mL in complete RPMI-1640 medium.
 - Add 100 μ L of the cell suspension (2×10^5 cells) to each well of a 96-well plate.

- Prepare serial dilutions of ovine VIP (1-12) in complete RPMI-1640 medium.
- Add 50 μ L of the desired concentrations of ovine VIP (1-12) to the appropriate wells. Add 50 μ L of medium alone to control wells.
- Add 50 μ L of PHA (final concentration of 5 μ g/mL) to stimulate cell proliferation in all wells except for the negative control wells (add 50 μ L of medium instead).
- The final volume in each well should be 200 μ L.
- Incubation:
 - Incubate the plate for 72 hours in a humidified incubator at 37°C with 5% CO₂.
- MTT Assay:
 - After 72 hours, add 20 μ L of MTT solution (5 mg/mL) to each well.
 - Incubate the plate for an additional 4 hours at 37°C.
 - Add 150 μ L of MTT solvent to each well to dissolve the formazan crystals.
 - Gently pipette up and down to ensure complete dissolution.
 - Read the absorbance at 570 nm using a microplate reader.
- Data Analysis:
 - Calculate the proliferation index as the ratio of the absorbance of stimulated cells to the absorbance of unstimulated cells.
 - Compare the proliferation indices of cells treated with ovine VIP (1-12) to the untreated control.







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